molecular formula C24H28N2O6S B3290194 2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione CAS No. 863452-43-1

2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione

Cat. No.: B3290194
CAS No.: 863452-43-1
M. Wt: 472.6 g/mol
InChI Key: UTPURFLQFOMAKD-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione is a complex organic compound with a unique structure that combines a benzothiazepine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazepine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the piperidin-1-yl ethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: Its unique structure may interact with biological molecules in specific ways, making it a candidate for studying biochemical pathways.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs or therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)acetaldehyde
  • 3,4-Dimethoxyphenylacetic acid
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • (3,4-Dimethoxyphenyl)acetonitrile

Uniqueness

Compared to these similar compounds, 2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione stands out due to its benzothiazepine core and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-(2-oxo-2-piperidin-1-ylethyl)-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-31-19-11-10-17(14-20(19)32-2)22-15-23(27)26(16-24(28)25-12-6-3-7-13-25)18-8-4-5-9-21(18)33(22,29)30/h4-5,8-11,14,22H,3,6-7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPURFLQFOMAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione

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